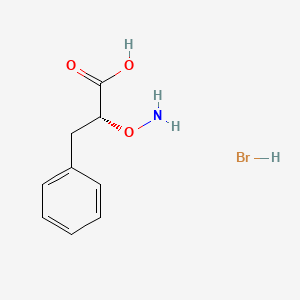

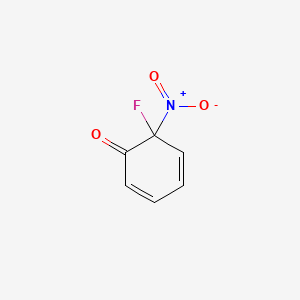

6-Fluoro-6-nitrocyclohexa-2,4-dienone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 6-Fluoro-6-nitrocyclohexa-2,4-dienone involves transformation of an aromatic compound into a reactive spiroepoxycyclohexa-2,4-dienone and intramolecular cycloaddition . For example, 2-Hydroxymethyl-6-(3-hydroxy-hex-5-enyl)-phenol was oxidized with NaIO4 to give a dimer that, upon a retro-Diels–Alder reaction, generated the spiroepoxycyclohexa-2,4-dienone .Chemical Reactions Analysis

Intramolecular cycloaddition in compounds similar to this compound is a key feature of their reactivity . The spiroepoxycyclohexa-2,4-dienone undergoes an intramolecular Diels–Alder reaction to give a tricyclic adduct having a core structure of platencin and appropriately disposed functional groups in a single step .Scientific Research Applications

6-Fluoro-6-nitrocyclohexa-2,4-dienone is formed during the nitration of p-halophenols, including p-fluorophenol. This compound isomerizes to nitrophenols at certain temperatures (Clewley et al., 1989).

Reactions involving substituted 4-nitrocyclohexa-2,5-dienones demonstrate the formation of 6-hydroxycyclohexa-2,4-dienones under specific conditions, indicating potential chemical transformations of similar compounds (Hartshorn et al., 1983).

The preparation of 6-methyl-6-nitrocyclohexa-2,4-dienones and their reaction with carbanions highlights the reactivity of these compounds in synthetic organic chemistry (Fischer et al., 1989).

Research on the reaction of 4-nitro dienones with nitrogen dioxide, leading to the formation of trinitrocyclohex-3-enones, provides insight into the chemical behavior of nitro dienones, which could be relevant for similar fluoro-nitrocyclohexadienones (Blunt et al., 1989).

The study of a 1,3-nitro migration in the reaction of nitrogen dioxide with nitrocyclohexa-dienones highlights the dynamic nature of nitro group migration, which could be relevant to fluoro-nitrocyclohexadienones (Blunt et al., 1988).

Investigations into the rearrangement mechanisms of nitrocyclohexadienones provide further understanding of the structural changes these compounds can undergo, which could inform the study of fluoro-nitrocyclohexadienones (Ridd et al., 1992).

Safety and Hazards

properties

IUPAC Name |

6-fluoro-6-nitrocyclohexa-2,4-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-6(8(10)11)4-2-1-3-5(6)9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAGWKZWFYRTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C=C1)([N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)